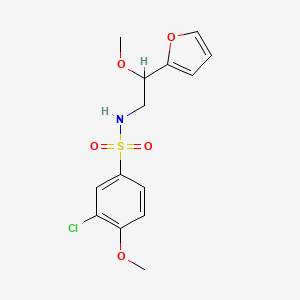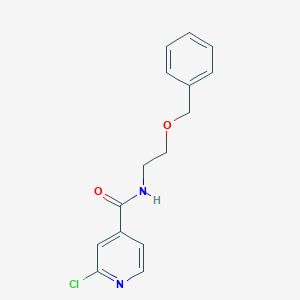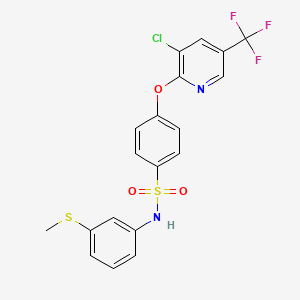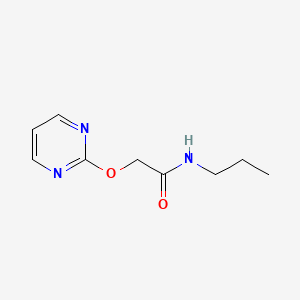
3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Protein Kinase Inhibition
The compound has been investigated as a potential inhibitor of protein kinases, specifically targeting MPS1 (monopolar spindle 1) kinase. MPS1 plays a crucial role in cell division and is associated with malignancies such as triple-negative breast cancer. Researchers have designed this compound to address MPS1 by incorporating a rare cysteine-binding motif . The inhibitory potency of this compound against MPS1, MAPKAPK2, and p70S6Kβ/S6K2 has been evaluated.
Medicinal Chemistry Research
As a novel chemical entity, this compound contributes to the field of medicinal chemistry. Its synthesis involves a three-step procedure, including Buchwald–Hartwig arylamination and nucleophilic aromatic substitution. Researchers have characterized its structure using nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction .
Molecular Docking Studies
Molecular docking, a computational method, predicts ligand-receptor binding orientations. Researchers can employ this compound in docking studies to explore its interactions with specific protein targets. Understanding its binding modes can guide drug design and optimization .
Heterocycle Reactions
The compound’s heterocyclic structure makes it valuable for heterocycle reactions. Researchers may explore its reactivity, transformations, and potential applications in synthetic chemistry .
Biological Activity Screening
Researchers can assess the compound’s effects on cellular processes, such as cell proliferation, apoptosis, and cell cycle regulation. Its impact on cancer cell lines and other biological systems warrants investigation.
properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-19-12-6-5-10(8-11(12)15)22(17,18)16-9-14(20-2)13-4-3-7-21-13/h3-8,14,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTZMRMOTWPSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2691346.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691349.png)



![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)

![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)
![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)
![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)
